![molecular formula C20H22ClFN2O4S B2873461 3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide CAS No. 921914-58-1](/img/structure/B2873461.png)
3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups and structural features. It includes a benzenesulfonamide group, a fluorobenzene group, and a tetrahydrobenzo[b][1,4]oxazepine ring system. These features suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. The tetrahydrobenzo[b][1,4]oxazepine ring system is a type of cycloalkane, which are cyclic hydrocarbons where the carbon atoms are arranged in a ring . The presence of the fluorobenzene and benzenesulfonamide groups suggest potential sites of reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could influence its polarity and the presence of the benzenesulfonamide group could influence its solubility in water .Aplicaciones Científicas De Investigación
Enzyme Inhibition and Therapeutic Potential
Compounds with structures related to the queried chemical have shown significant potential as enzyme inhibitors, particularly targeting carbonic anhydrases. These inhibitors are researched for their therapeutic relevance in treating conditions such as glaucoma, epilepsy, obesity, and cancer due to their ability to modulate enzyme activity within human bodies. For example, a study by Sapegin et al. (2018) revealed that unprotected primary sulfonamide groups facilitate ring-forming cascades en route to polycyclic [1,4]oxazepine-based carbonic anhydrase inhibitors, exhibiting strong inhibition of therapeutically relevant human carbonic anhydrases (Sapegin et al., 2018).
Synthesis and Chemical Properties
Research into these compounds also focuses on their synthesis and chemical properties, exploring efficient routes to produce diverse structures with potential pharmacological activities. For instance, a study on the eco-friendly synthesis of benzoxazepine and malonamide derivatives in aqueous media by Babazadeh et al. (2016) highlights methods for creating related compounds using environmentally benign conditions, which could lead to the development of new pharmaceuticals (Babazadeh et al., 2016).
Anticancer and Antifungal Activities
The synthesis and evaluation of compounds bearing similar structures have demonstrated promising anticancer and antifungal activities. Studies like the one by Zareef et al. (2007), which explored the synthesis and activity of new benzensulfonamides bearing the 1,3,4-oxadiazole moiety, contribute to the ongoing search for effective anticancer and antifungal agents. These research efforts aim to identify novel therapeutics with improved efficacy and specificity for cancer and fungal infections (Zareef et al., 2007).
Pharmacological Evaluation
Further pharmacological evaluation of these compounds is necessary to understand their potential as drug candidates fully. Studies assessing their interaction with biological targets, toxicity profiles, and efficacy in disease models are crucial for advancing these compounds through the drug development pipeline. For example, the evaluation of novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives as promising anxiolytic and analgesic agents by Maltsev et al. (2021) exemplifies the type of research conducted to assess the therapeutic potential of compounds with similar complex structures (Maltsev et al., 2021).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O4S/c1-4-9-24-17-10-13(5-8-18(17)28-12-20(2,3)19(24)25)23-29(26,27)14-6-7-16(22)15(21)11-14/h5-8,10-11,23H,4,9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFLBJXVQAWPJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

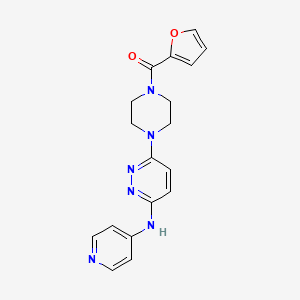
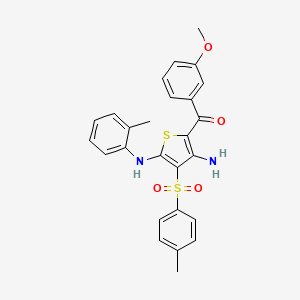

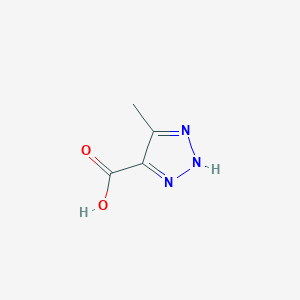
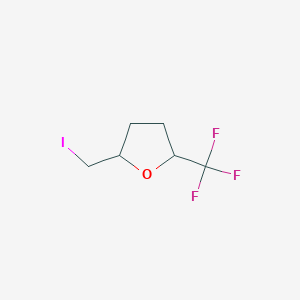

![7-allyl-3,4,9-trimethyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2873386.png)
![3-((5-(sec-butylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2873387.png)
![N,N,6-Trimethyl-1-oxaspiro[2.5]octan-6-amine](/img/structure/B2873390.png)
![1-(4-Chlorophenyl)-3-[1-(3,4-dichlorobenzoyl)pyrazol-3-yl]pyridazin-4-one](/img/structure/B2873391.png)

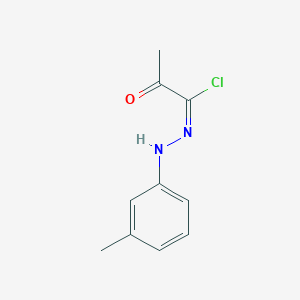
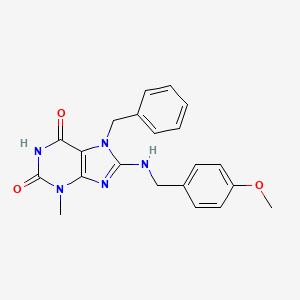
![1-(4-ethoxyphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one](/img/structure/B2873400.png)